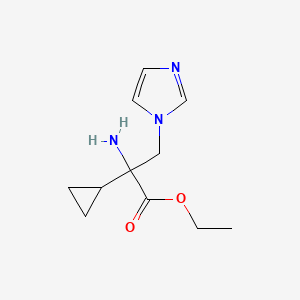

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate is a multifunctional organic compound featuring an ethyl ester backbone substituted with a cyclopropyl group, an amino group, and a 1H-imidazole ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The amino group enhances polarity, influencing solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.

Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.

Coupling of the Two Fragments: The cyclopropyl and imidazole fragments are then coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro forms.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, cyclopropyl-containing compounds, and amino acid analogs.

Scientific Research Applications

Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of amino acid esters with heterocyclic substituents. Key structural analogues include:

- Ethyl Propionate (Propanoic Acid, Ethyl Ester): A simple ester lacking amino or heterocyclic groups.

- Ethyl 2-aminocyclopropane-1-carboxylate: Shares the cyclopropyl and amino groups but lacks the imidazole ring.

- Imidazole-containing esters (e.g., Ethyl 1H-imidazole-4-carboxylate): Feature imidazole rings but lack cyclopropane or amino substitutions.

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Research Findings

- Thermal Stability : The cyclopropane ring’s strain may lower thermal stability compared to ethyl propionate but improve rigidity in molecular frameworks.

- Solubility: The amino group increases water solubility relative to non-polar esters, though the imidazole’s hydrophobicity may offset this effect.

Biological Activity

Ethyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate is an organic compound notable for its unique structural features, including a cyclopropyl group and an imidazole ring. These components contribute significantly to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- Cyclopropyl group : Known for its strain and reactivity, which can influence the compound's interaction with biological targets.

- Imidazole ring : A common motif in biologically active compounds, playing a crucial role in enzyme activity and receptor binding.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The imidazole moiety is particularly effective against various pathogens, as it can interact with biological membranes and inhibit key metabolic pathways.

In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. The mechanism of action is thought to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor , particularly targeting proteases involved in viral replication. For instance, it has shown promise in inhibiting the papain-like protease (PLpro) from SARS-CoV-2, which is crucial for viral replication and immune evasion .

Table 1 summarizes the inhibitory effects observed in various studies:

| Compound | Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | PLpro (SARS-CoV-2) | 0.076 | High |

| GRL0617 | PLpro (SARS-CoV) | 0.5 | Moderate |

The high selectivity towards PLpro indicates that this compound could be developed further as a therapeutic agent against COVID-19.

Case Study 1: Antiviral Activity

In a recent study, this compound was evaluated for its antiviral properties against SARS-CoV-2. The results demonstrated a significant reduction in viral replication in Vero CCL-81 cells when treated with the compound at concentrations as low as 0.5 μM. The study highlighted the compound's ability to maintain host interferon pathways while inhibiting viral activity .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of this compound against Candida species. The study revealed that treatment with this compound resulted in a dose-dependent inhibition of fungal growth, with an MIC (Minimum Inhibitory Concentration) of approximately 8 μg/mL against C. albicans. This suggests potential applications in treating fungal infections resistant to conventional therapies.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This characteristic allows it to participate in diverse interactions within biological systems, influencing various biochemical pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting ethyl bromo- or chloro-propanoate derivatives with cyclopropylamine and imidazole under basic conditions (e.g., DMF or DMSO as solvents, 60–80°C) . Catalysts like potassium carbonate or triethylamine improve yields. Optimization focuses on controlling temperature, solvent polarity, and stoichiometry to minimize side products (e.g., ester hydrolysis or imidazole dimerization). Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Solvent | DMF, DMSO |

| Temperature | 60–80°C |

| Catalysts | K₂CO₃, Et₃N |

| Reaction Time | 6–12 hours |

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural validation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of cyclopropyl (δ 0.5–1.5 ppm), imidazole (δ 7.5–8.5 ppm), and ester (δ 4.0–4.3 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 238.15) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-N imidazole bond: 1.32 Å) .

Advanced Research Questions

Q. What experimental challenges arise in studying the compound’s interaction with biological targets, and how are they addressed?

Challenges include:

- Target Selectivity : The imidazole ring binds nonspecifically to heme-containing enzymes (e.g., cytochrome P450). Solutions: Competitive binding assays with control ligands (e.g., ketoconazole) and mutagenesis studies to identify binding residues .

- Solubility : Low aqueous solubility limits bioavailability. Strategies: Use of co-solvents (DMSO <1%) or formulation as hydrochloride salts .

- Metabolic Stability : Ester hydrolysis in vivo reduces efficacy. Mitigation: Prodrug modifications or methyl substitutions to sterically hinder esterases .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact pharmacological activity?

Comparative studies show:

- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation (vs. linear alkyl chains). Bioactivity IC₅₀ for CYP51 inhibition improves from 12 µM (methyl analog) to 4 µM (cyclopropyl) .

- Imidazole Substitution : 2-Ethylimidazole derivatives exhibit higher antifungal activity (MIC: 2 µg/mL) than 1H-imidazole analogs (MIC: 8 µg/mL) due to improved hydrophobic interactions .

| Modification | Impact on Activity |

|---|---|

| Cyclopropyl substituent | ↑ Metabolic stability, ↑ target affinity |

| 2-Ethylimidazole | ↑ Hydrophobicity, ↑ antifungal potency |

Q. How can contradictory data on the compound’s mechanism of action be resolved?

Discrepancies in reported mechanisms (e.g., enzyme inhibition vs. receptor antagonism) are addressed through:

- Dose-Response Studies : Different mechanisms may dominate at varying concentrations (e.g., nM vs. µM ranges).

- Omics Approaches : Transcriptomic profiling identifies downstream pathways affected (e.g., ergosterol biosynthesis for antifungal activity) .

- Structural Dynamics : Molecular docking (using AutoDock Vina) and MD simulations reveal conformational changes in targets upon binding .

Q. Methodological Guidance

Q. What strategies are recommended for optimizing crystallographic refinement of this compound?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., nitrogen in imidazole).

- Refinement in SHELXL : Apply restraints for cyclopropyl ring geometry and anisotropic displacement parameters for heavy atoms .

- Validation Tools : Check for outliers using Rfree and MolProbity (target: Ramachandran outliers <1%) .

Q. How can researchers design robust assays to evaluate the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours. Half-life (t₁/₂) <2 hours indicates susceptibility to esterases .

- Oxidative Resistance : Expose to H₂O₂ (1 mM) and quantify intact compound using UV-Vis (λmax = 260 nm for imidazole) .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoate |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12,9-3-4-9)7-14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |

InChI Key |

SDLZEPGCIKPEKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=CN=C1)(C2CC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.